molecular formula C17H14O3S B2560486 S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate CAS No. 329777-40-4

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate

Cat. No. B2560486
M. Wt: 298.36
InChI Key: STWGKBAITJADNV-WEVVVXLNSA-N
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Description

The compound appears to contain a benzodioxole moiety and a phenyl group, which are common structures in organic chemistry. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The phenyl group is a common substituent in many organic compounds and can contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. In this case, the benzodioxole and phenyl groups may undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in vinylphosphonium salt mediated reactions, leading to the formation of structurally diverse compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate and derivatives of 1,4-benzodioxin-2-one (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
  • A molecule incorporating the 1,3-benzodioxol-5-yl group was synthesized, characterized, and evaluated for potential biological applications, indicating the compound's relevance in the development of health-related applications (Jayaraj & Desikan, 2020).

Impurity Profiling and Chemical Analysis

  • Studies have focused on impurity profiling and structural elucidation of related compounds like methylone, synthesized from catechol, which shares structural similarities with the S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate. Such analyses are crucial for understanding the synthesis pathways and the chemical nature of the compound (Heather, Bortz, Shimmon, & McDonagh, 2017).

Photophysical Properties

  • Research has been conducted on the photophysical properties of related compounds, like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, which could have implications for the luminescence properties and potential applications of S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate in materials science and photonics (Kim et al., 2021).

Crystallography and Computational Studies

  • X-ray structures and computational studies of similar compounds have been performed to understand their molecular and electronic structures. Such studies could provide insights into the physical and chemical properties of S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate, facilitating its application in various scientific fields (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and potential for abuse .

Future Directions

Future research on this compound could involve studying its potential applications, such as in medicine or materials science. This would involve further studies on its synthesis, properties, and biological activity .

properties

IUPAC Name

S-(4-methylphenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-12-2-6-14(7-3-12)21-17(18)9-5-13-4-8-15-16(10-13)20-11-19-15/h2-10H,11H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWGKBAITJADNV-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate

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